molecular formula C6H8CaO8 B7908203 Calcium saccharate CAS No. 7632-49-7

Calcium saccharate

Cat. No.: B7908203
CAS No.: 7632-49-7
M. Wt: 248.20 g/mol
InChI Key: UGZVNIRNPPEDHM-SBBOJQDXSA-L
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Description

Calcium saccharate, also known as calcium D-glucarate, is the calcium salt of D-glucaric acid. This compound is naturally produced in small amounts by mammals, including humans. It is known for its role in inhibiting beta-glucuronidase, an enzyme produced by colonic microflora and involved in Phase II liver detoxification .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium saccharate can be synthesized by reacting calcium carbonate with D-glucaric acid. The reaction typically involves dissolving calcium carbonate in water and adding D-glucaric acid under controlled conditions to form this compound. The reaction is usually carried out at room temperature and requires constant stirring to ensure complete dissolution and reaction .

Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium hydroxide with D-glucaric acid. The process involves dissolving calcium hydroxide in water and adding D-glucaric acid to the solution. The mixture is then heated to facilitate the reaction and the formation of this compound. The product is then filtered, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Calcium saccharate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Calcium saccharate exerts its effects primarily by inhibiting the enzyme beta-glucuronidase. This inhibition helps in the detoxification process by promoting the excretion of toxins and other harmful substances from the body. The compound also stabilizes supersaturated solutions of calcium hydroxycarboxylates, which is beneficial in various industrial applications .

Comparison with Similar Compounds

Uniqueness of Calcium Saccharate: this compound is unique due to its ability to inhibit beta-glucuronidase and its role in stabilizing supersaturated solutions. This makes it particularly useful in detoxification processes and in industrial applications where stability is crucial .

Properties

IUPAC Name

calcium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZVNIRNPPEDHM-SBBOJQDXSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8CaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227186
Record name Calcium D-saccharate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5793-88-4, 7632-49-7
Record name Calcium saccharate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium glucarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium saccharate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Glucaric acid, calcium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium D-saccharate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium saccharate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM SACCHARATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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